1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core fused with a sulfonamide-linked 1,3,5-trimethylpyrazole moiety. The 8-position of the triazolo-pyridine is substituted with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability. The sulfonamide bridge connects the triazolo-pyridine to the methylated pyrazole, a structural motif common in bioactive molecules due to its ability to engage in hydrogen bonding and modulate solubility.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O2S/c1-8-12(9(2)22(3)21-8)26(24,25)18-7-11-19-20-13-10(14(15,16)17)5-4-6-23(11)13/h4-6,18H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEVCMDPNMDJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available reagents. One common approach includes the reaction of ethyl trifluoroacetate with hydrazine hydrate to form trifluoroacetohydrazide . This intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolopyridine core. Subsequent functionalization steps introduce the pyrazole and sulfonamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistent quality and minimize environmental impact.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) exhibits characteristic nucleophilic and electrophilic behavior:
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Alkylation/Acylation : The NH group undergoes alkylation or acylation under basic conditions. For example, reaction with phenethylamine derivatives in dichloromethane (DCM) using DIPEA as a base yields N-substituted sulfonamides .
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Hydrolysis : Under acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids. This reaction is critical for modifying pharmacological properties .
Table 1: Representative Sulfonamide Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | DIPEA/DCM, 16 h, RT | 41–71 | |
| Acylation | THF, KOtBu, 0°C to RT | 55–78 |
Triazolopyridine Scaffold Modifications
The triazolo[4,3-a]pyridine system undergoes regioselective functionalization:
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Electrophilic Substitution : The trifluoromethyl group at position 8 directs electrophiles to positions 5 and 7 of the pyridine ring. Chlorination or nitration at these positions has been reported in analogous triazolopyridines .
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Ring-Opening Reactions : Under oxidative conditions (e.g., H₂O₂/AcOH), the triazole ring opens to form diazenyl intermediates, which can reclose or form fused heterocycles .
Key Observations :
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Triazolopyridines with trifluoromethyl groups exhibit enhanced stability against nucleophilic attack due to electron-withdrawing effects .
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Methyl substituents on the triazole ring (e.g., position 3) improve solubility and modulate reactivity .
Pyrazole Ring Functionalization
The 1,3,5-trimethylpyrazole core participates in:
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Nucleophilic Aromatic Substitution : The electron-deficient C4 position (adjacent to the sulfonamide) reacts with amines or alkoxides .
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Oxidation : Pyrazole rings resist oxidation under mild conditions but degrade under strong oxidants (e.g., KMnO₄) to form carboxylic acids.
Synthetic Example :
3,5-Dimethylpyrazole reacts with methyl iodide in THF/potassium tert-butoxide to form 1,3,5-trimethylpyrazole, a precursor for sulfonamide coupling .
Cross-Coupling Reactions
The compound’s aromatic systems enable cross-coupling:
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Suzuki-Miyaura Coupling : The pyridine ring undergoes palladium-catalyzed coupling with aryl boronic acids at position 5 or 7, facilitated by the electron-deficient triazole .
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Buchwald-Hartwig Amination : Primary amines selectively substitute at the pyridine’s C5 position under Pd/Xantphos catalysis .
Table 2: Cross-Coupling Reactions of Analogous Compounds
| Reaction | Catalyst System | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-triazolopyridine | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 5-Amino-triazolopyridine |
Biological Derivatization
Modifications enhance pharmacological activity:
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Sulfonamide Alkylation : Substitution with phenethyl groups improves antiproliferative activity in U937 cell lines (IC₅₀: 39–71 nM) .
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Triazole Oxidation : Ring-opened metabolites retain target binding but exhibit reduced potency .
Analytical Characterization
Key techniques for reaction monitoring:
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of triazole compounds exhibit promising antiviral properties. For instance, studies have shown that certain triazole derivatives can inhibit viral replication effectively. The incorporation of trifluoromethyl groups enhances the bioactivity of these compounds by improving their pharmacokinetic profiles. Specifically, compounds similar to 1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide have demonstrated efficacy against various viral strains in vitro .
Anticancer Properties
The structural motifs present in pyrazole and triazole derivatives are also associated with anticancer activity. Compounds featuring sulfonamide groups have been shown to inhibit key enzymes involved in cancer cell proliferation. The specific compound under discussion may target pathways critical for tumor growth and survival, making it a candidate for further development as an anticancer agent .
Insecticidal Activity
The application of this compound extends into agricultural sciences as well. Similar compounds have demonstrated significant insecticidal properties against pests such as Mythimna separata and Tetranychus cinnabarinus. These findings suggest that this compound could be developed into an effective pesticide .
Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its ability to form complexes with metals or other organic molecules can lead to the creation of advanced materials with specific electronic or optical properties. This characteristic is particularly valuable in the development of sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide involves binding to specific molecular targets, such as c-Met and VEGFR-2 kinases. This binding inhibits the kinase activity, leading to reduced phosphorylation of downstream signaling proteins. Consequently, this inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a, )
- Core Structure : [1,2,4]Triazolo[4,3-a]pyridine-sulfonamide.
- Key Differences :
- Substituents: 3-chlorobenzyl and 3,5-difluorophenyl groups vs. the target’s trimethylpyrazole and -CF₃.
- Physicochemical Properties:
- Melting point: 160–162°C (indicative of crystalline packing influenced by halogenated aryl groups).
- Molecular weight: 435.6 g/mol (lower than the target due to absence of -CF₃ and methyl groups).
1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole ()
- Core Structure : Triazole-pyrazole hybrid.
- Key Differences :
- Lacks the sulfonamide bridge and triazolo-pyridine core.
- Substituents: Nitrophenyl and phenyl groups introduce strong electron-withdrawing effects.
- Physicochemical Properties:
- Molecular weight: 346.34 g/mol.
- Synthesis: 89% yield via copper-catalyzed azide-alkyne cycloaddition (click chemistry), highlighting efficiency compared to sulfonamide coupling .
Pyrazolo[3,4-d]pyrimidine Sulfonamide Derivatives ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine-sulfonamide.
- Key Differences :
- Chromen-2-yl and fluorophenyl substituents vs. the target’s -CF₃ and methylpyrazole.
- Physicochemical Properties:
- Melting point: 175–178°C (higher than 8a due to fused chromene system).
- Molecular weight: 589.1 g/mol (significantly larger than the target).
Comparative Data Table
Key Findings and Implications
Trimethylpyrazole may enhance aqueous solubility relative to nitro or chromene-containing analogs .
Synthetic Efficiency :
- Click chemistry () offers superior yields (>85%) compared to sulfonamide couplings (: 62%), but requires orthogonal functional groups.
- Introducing -CF₃ (target) or chromene () groups complicates synthesis, as seen in lower yields .
Biological Relevance :
Biological Activity
1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS Number: 2034551-29-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.37 g/mol. The trifluoromethyl group and the pyrazole moiety contribute to its chemical stability and biological activity. The presence of multiple methyl groups enhances its lipophilicity, potentially improving bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Specific Pathways : Research indicates that compounds with similar structures often inhibit pathways associated with inflammation and cancer progression. The triazole ring may interact with specific protein targets involved in these pathways.
- Cytokine Modulation : Preliminary studies suggest that this compound can modulate cytokine production, particularly interleukin (IL)-17A, which is significant in autoimmune diseases such as psoriasis .
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit potent inhibition against various cancer cell lines. For instance:
- Cell Line Efficacy : Similar pyrazole derivatives have shown IC50 values in the micromolar range for inducing apoptosis in cancer cells .
- Cytokine Release : In a human whole-blood assay, a related compound suppressed IL-17A production in a dose-dependent manner with an IC50 value of 130 nM .
In Vivo Studies
In vivo evaluations have further validated the biological potential of related compounds:
- Animal Models : In a mouse model induced with IL-18/23, the compound demonstrated significant inhibition of IL-17A production in a dose-dependent manner . This suggests potential therapeutic applications in inflammatory conditions.
Table 1: Summary of Biological Activity Studies
Q & A
Q. How can researchers differentiate between synergistic and additive effects in combination studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
